L-Alanine-3-13C is a valuable tool for studying metabolic pathways, particularly those involving alanine metabolism. By incorporating L-Alanine-3-13C into cells or organisms, researchers can track the fate of the labeled carbon atom through various metabolic processes using techniques like nuclear magnetic resonance (NMR) spectroscopy []. This allows them to investigate aspects like:
The presence of ¹³C in L-Alanine-3-13C enhances the sensitivity of protein NMR spectroscopy, a technique used to study the structure and dynamics of proteins. The ¹³C nuclei offer a stronger NMR signal compared to ¹²C, the more abundant isotope in natural L-alanine. This improved sensitivity allows researchers to:
L-Alanine-3-13C also finds use in other areas of scientific research, such as:
L-Alanine-3-13C is a stable isotope-labeled form of the amino acid L-Alanine, where the carbon atom at position 3 is replaced with the carbon-13 isotope. Its chemical formula is C₃H₇NO₂, with a molecular weight of approximately 89.09 g/mol. L-Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The introduction of the carbon-13 isotope allows researchers to trace metabolic pathways and study bio
Additionally, L-Alanine can undergo decarboxylation to produce propylamine, which is involved in neurotransmitter synthesis. The presence of the carbon-13 isotope allows for detailed tracking of these reactions using nuclear magnetic resonance spectroscopy (NMR), providing insights into the dynamics of metabolic pathways .
L-Alanine plays several critical roles in biological systems:
The unique labeling of L-Alanine-3-13C enhances studies on its metabolic fate and interactions within biological systems.
L-Alanine-3-13C can be synthesized through various methods:
L-Alanine-3-13C has several applications across various fields:
Research involving L-Alanine-3-13C often focuses on its interactions with enzymes, substrates, and other biomolecules:
These studies leverage the carbon-13 labeling to provide more precise data on metabolic interactions.
Several compounds are structurally similar to L-Alanine, each with unique properties:
Compound Name | Structure | Key Features |
---|---|---|
Glycine | C₂H₅NO₂ | Simplest amino acid; involved in protein synthesis. |
L-Valine | C₅H₁₁NO₂ | Branched-chain amino acid; important for muscle metabolism. |
L-Leucine | C₆H₁₃NO₂ | Another branched-chain amino acid; plays a role in protein synthesis and energy production. |
D-Alanine | C₃H₇NO₂ | Isomer of L-Alanine; involved in bacterial cell wall synthesis. |
L-Alanine stands out due to its non-essential status and significant role in gluconeogenesis compared to other amino acids that may be essential or have different metabolic roles.